TGX-221 - 663619-89-4

TGX-221

Catalog Number: EVT-287288
CAS Number: 663619-89-4
Molecular Formula: C21H24N4O2
Molecular Weight: 364.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-methyl-2-morpholino-9-(1-(phenylamino)ethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, commonly referred to as TGX-221, is a synthetic compound classified as a phosphoinositide 3-kinase (PI3K) inhibitor. Specifically, TGX-221 exhibits high selectivity for the p110β isoform of PI3K. [, , , , , ] Its primary role in scientific research is to investigate the function of PI3Kβ in various cellular processes and disease models.

Source and Classification

TGX-221 was developed as part of research aimed at targeting specific isoforms of phosphoinositide 3-kinases, with a focus on the p110β catalytic subunit. It is classified as a small molecule drug and falls under the category of kinase inhibitors. The compound's structure allows it to selectively inhibit PI3Kβ with an IC50 value of approximately 8.5 nM, indicating its high potency against this target .

Synthesis Analysis

The synthesis of TGX-221 involves several steps using various reagents and solvents. The process typically requires an inert atmosphere and careful temperature control to ensure optimal yields.

  1. Initial Reaction: The synthesis begins with a precursor compound that is reacted with methanesulfonyl chloride in the presence of triethylamine in dry dichloromethane at low temperatures (0 °C). This reaction forms an intermediate that undergoes further transformation.
  2. Formation of TGX-221: Following the initial step, aniline is introduced to the reaction mixture, and the solution is heated under reflux for several hours. After cooling, the mixture is washed and purified through silica gel chromatography to isolate TGX-221 as a pale yellow solid with yields typically around 80% .

Key Parameters

  • Solvents Used: Dichloromethane (DCM), tetrahydrofuran (THF)
  • Temperature Control: Initial reactions conducted at 0 °C; reflux conditions utilized for subsequent steps
  • Purification Method: Silica gel column chromatography
Molecular Structure Analysis

TGX-221 features a complex molecular structure characterized by a pyrido[1,2-a]pyrimidinone core. The presence of a chiral center contributes to its biological activity, allowing for selective inhibition of the PI3Kβ isoform.

Structural Characteristics

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 241.29 g/mol
  • Key Functional Groups: Includes an aniline moiety and other substituents that enhance its binding affinity to the target enzyme.

The three-dimensional conformation of TGX-221 facilitates its interaction with the active site of PI3Kβ, which is critical for its inhibitory action .

Chemical Reactions Analysis

TGX-221 participates in various biochemical reactions primarily through its inhibition of PI3Kβ activity. Its mechanism involves blocking the phosphorylation processes essential for cell signaling pathways that regulate cell growth and survival.

Reaction Mechanism

  1. Inhibition of PI3K Activity: TGX-221 binds to the ATP-binding site of PI3Kβ, preventing ATP from activating downstream signaling pathways.
  2. Impact on Cell Signaling: The inhibition leads to reduced phosphorylation of key proteins such as protein kinase B (Akt), ultimately affecting cellular proliferation and survival pathways.

In vitro studies have demonstrated that TGX-221 effectively disrupts these signaling cascades in cancer cells, leading to apoptosis and reduced tumor growth .

Mechanism of Action

The primary mechanism by which TGX-221 exerts its effects is through selective inhibition of the PI3K/Akt signaling pathway. By targeting the p110β isoform specifically:

  1. Reduction in Akt Phosphorylation: Inhibition leads to decreased phosphorylation levels of Akt at Ser473, which is critical for its activation.
  2. Induction of Apoptosis: This reduction in Akt activity triggers apoptotic pathways in cancer cells, particularly those lacking functional PTEN .

Studies have shown that treatment with TGX-221 results in increased cell cycle arrest in the G1 phase and enhanced apoptosis rates in various tumor cell lines .

Physical and Chemical Properties Analysis

TGX-221 possesses distinct physical and chemical properties that influence its behavior in biological systems:

Physical Properties

  • Appearance: Pale yellow solid
  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO), with solubility exceeding 68.7 mg/mL

Chemical Properties

  • Stability: Stable under standard laboratory conditions but requires careful handling due to sensitivity to moisture.
  • Storage Conditions: Recommended storage below -20 °C for long-term stability.

These properties are crucial for formulating TGX-221 into effective therapeutic agents for clinical use .

Applications

TGX-221 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: Its primary application lies in treating cancers associated with aberrant PI3K signaling, especially prostate cancer.
  2. Research Tool: TGX-221 serves as a valuable tool for studying PI3K-related signaling pathways in various biological contexts.
  3. Combination Therapies: Ongoing research explores its use in combination with other therapeutic agents to enhance efficacy against resistant tumor types.

The compound's ability to selectively inhibit PI3Kβ makes it an attractive candidate for targeted cancer therapies aimed at improving patient outcomes while minimizing side effects associated with broader kinase inhibitors .

Introduction to TGX-221 as a PI3Kβ Inhibitor

TGX-221 is a potent and cell-permeable small-molecule inhibitor targeting the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ). It exhibits high selectivity for PI3Kβ over other class I PI3K isoforms, positioning it as a critical tool for dissecting PI3Kβ-specific signaling in oncogenesis, thrombosis, and immune regulation. Its discovery marked a significant advancement in understanding isoform-selective PI3K inhibition, particularly in contexts where PI3Kβ drives pathology independently of other isoforms [1] [5] [10].

Discovery and Development of TGX-221 in Pharmacological Research

Structural Basis and Selectivity

TGX-221 emerged from medicinal chemistry efforts to develop analogs with improved PI3Kβ isoform specificity. It features a core structure that engages a unique cryptic pocket within the P-loop region of the p110β kinase domain. This binding mode distinguishes it from pan-PI3K inhibitors and underpins its exceptional selectivity profile [1] [9]. Biochemical assays confirm:

  • IC₅₀ for p110β: 5–8.5 nM
  • Selectivity: >100-fold vs. p110α (>10,000 nM) and ~40-fold vs. p110δ (211 nM) [5] [10].

Table 1: Selectivity Profile of TGX-221 Against Class I PI3K Isoforms

PI3K IsoformIC₅₀ (nM)Selectivity vs. p110β
p110β5–8.51 (Reference)
p110δ211~40-fold less selective
p110α>10,000>1,000-fold less selective
p110γ>10,000>1,000-fold less selective

Key Developmental Milestones

  • Early Validation: TGX-221 was the first pharmacological agent to demonstrate that PI3Kβ blockade inhibits platelet responses to weak agonists (e.g., ADP, collagen) and shear stress, with minimal impact on bleeding time in animal models [1] [7].
  • Analog Development: Structural optimization led to analogs like AZD6482, which retained PI3Kβ selectivity but exhibited a short half-life, necessitating continuous infusion for sustained platelet inhibition [1].
  • Mechanistic Insights: TGX-221 established that PI3Kβ inhibition disrupts Akt phosphorylation at Ser473 and Thr308 in PTEN-deficient cancer cells, confirming p110β as the dominant isoform in this context [5] [6].

Mechanism of Action

TGX-221 suppresses PI3Kβ activity by:

  • Blocking PIP₃ production at the plasma membrane.
  • Attenuating downstream Akt/mTOR signaling.
  • Impeding integrin αIIbβ3 activation in platelets and Rac GTPase-mediated cytoskeletal remodeling in cancer cells [1] [6] [9].

Role of PI3Kβ Signaling in Oncogenesis and Thrombotic Pathways

PI3Kβ in Oncogenesis

PI3Kβ is activated by G protein-coupled receptors (GPCRs) and Rho-family GTPases (e.g., Rac, Cdc42), making it a key effector in cancers driven by:

  • PTEN Loss: p110β becomes the primary PI3K driver in PTEN-deficient tumors, sustaining Akt activation and cell survival. TGX-221 inhibits proliferation in PTEN-null models (e.g., PC3 prostate cancer, IC₅₀ = 18.2 μM; U87 glioblastoma) [2] [3] [6].
  • GPCR/Rac Axis: Unlike p110α, p110β directly interacts with Rac-GTP, promoting invasion and metabolic reprogramming in breast and colon cancers [6] [9].

Table 2: TGX-221 Efficacy in Preclinical Cancer Models

Cancer ModelKey Mechanism TargetedTGX-221 Effect
PTEN-null prostate (PC3)Akt phosphorylation↓ Proliferation (IC₅₀: 18.2 μM)
Glioblastoma (U87/U251)Cell cycle arrest↓ Viability (IC₅₀: 40–100 μM); ↑ apoptosis
Breast cancer xenograftsGPCR-driven metastasis↓ Tumor growth

PI3Kβ in Thrombotic and Inflammatory Pathways

PI3Kβ is critical for thrombus stability and neutrophil activation in thromboinflammatory diseases:

  • Platelet Priming: Mediates insulin-like growth factor-1 (IGF-1)-induced Akt phosphorylation and enhances responses to thrombotic agonists [7].
  • Shear Stress Response: TGX-221 inhibits shear-induced platelet adhesion and aggregation under arterial flow conditions, disrupting thrombus formation [1] [4].
  • Immune Complex Activation: In autoimmune conditions (e.g., epidermolysis bullosa acquisita), TGX-221 blocks neutrophil ROS release and spreading triggered by immune complexes, reducing tissue damage [4].In vivo studies show TGX-221 (3 mg/kg) significantly improves blood flow in FeCl₃-induced arterial thrombosis without prolonging bleeding time excessively, highlighting its therapeutic window [10].

Therapeutic Implications

  • Thrombosis: TGX-221’s efficacy against shear stress and GPCR-mediated platelet activation positions it as a template for safer anti-thrombotics [1] [7].
  • Oncology: Its activity in PTEN-null cancers supports combining PI3Kβ inhibitors with other targeted therapies (e.g., PARP inhibitors) to overcome resistance [6] [9].

Table 3: Key Properties of TGX-221

PropertyValue
CAS Number663619-89-4
Molecular FormulaC₂₁H₂₄N₄O₂
Molecular Weight364.44 g/mol
Synonyms1-Piperazineethanol derivative; TGX221
Primary TargetPI3K p110β

Properties

CAS Number

663619-89-4

Product Name

TGX-221

IUPAC Name

9-(1-anilinoethyl)-7-methyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C21H24N4O2/c1-15-12-18(16(2)22-17-6-4-3-5-7-17)21-23-19(13-20(26)25(21)14-15)24-8-10-27-11-9-24/h3-7,12-14,16,22H,8-11H2,1-2H3

InChI Key

CPRAGQJXBLMUEL-UHFFFAOYSA-N

SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3)N4CCOCC4

Solubility

Soluble in DMSO, not in water

Synonyms

TGX 221
TGX-221
TGX221 cpd

Canonical SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.